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molecular formula C12H15N3O2 B1604911 N,N-dimethyl-2-(5-nitro-1H-indol-3-yl)ethanamine CAS No. 69937-13-9

N,N-dimethyl-2-(5-nitro-1H-indol-3-yl)ethanamine

Cat. No. B1604911
M. Wt: 233.27 g/mol
InChI Key: WNAXXOOIDCPHIB-UHFFFAOYSA-N
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Patent
US05382592

Procedure details

A mixture of 5-nitro-3-[2-(dimethylamino) ethyl]indole (0.650 g, 2.79 mmol) and 10% palladium-on-charcoal (0.150 g) in 60 mL of ethanol was hydrogenated on a Parr shaker at 40 psi for 30 min. The mixture was then filtered through Celite and the catalyst was washed with additional ethanol. Evaporation of the filtrate gave the essentially pure title compound (0.510 g, 90%) as a light brown gum: IR (neat) 3410, 1630, 1588, 1464 cm-1 ; 1H NMR (CDCl3, 200 MHz) δ7.84 (br s, 1H), 7.15 (d, J=8.5 Hz, 1H), 6.94 (d, J=2.2 Hz, 1H), 6.90 (d, J=2.1 Hz, 1H), 6.66 (dd, J=8.5, 2.2 Hz, 1H), 3.44 (br s, 2H), 2.88 (m, 2H), 2.60 (m, 2H), 2.34 (s, 6H).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[CH2:13][CH2:14][N:15]([CH3:16])[CH3:17]

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=CNC2=CC1)CCN(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite
WASH
Type
WASH
Details
the catalyst was washed with additional ethanol
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=C2C(=CNC2=CC1)CCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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